Pholedrine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La foledrina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.

Biología: La foledrina se estudia por sus efectos en el sistema nervioso simpático y su papel como metabolito de la metanfetamina.

Medicina: Se utiliza con fines diagnósticos para dilatar la pupila y diagnosticar el síndrome de Horner.

Mecanismo De Acción

La foledrina ejerce sus efectos estimulando el sistema nervioso simpático. Actúa como un agente simpaticomimético, imitando los efectos de las catecolaminas endógenas como la norepinefrina. La foledrina se une a los receptores adrenérgicos, lo que lleva a un aumento de la liberación de norepinefrina y la posterior activación del sistema nervioso simpático. Esto da como resultado efectos fisiológicos como la dilatación pupilar y el aumento de la frecuencia cardíaca .

Análisis Bioquímico

Biochemical Properties

Pholedrine interacts with various enzymes and proteins in the body. It is a derivative of hydroxyamphetamine and is involved in the metabolic pathways of methamphetamine

Cellular Effects

As a stimulant of the sympathetic nervous system, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed studies on the cellular effects of this compound are currently lacking.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its role as a stimulant of the sympathetic nervous system It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways of methamphetamine, as it is a major metabolite of this substance . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels. Detailed information on these interactions and effects is currently lacking.

Métodos De Preparación

La foledrina puede sintetizarse a través de varias rutas químicas. Un método común implica la metilación de la 4-hidroxiamfetamina. Las condiciones de reacción típicamente incluyen el uso de agentes metilantes como yoduro de metilo o sulfato de dimetilo en presencia de una base como hidróxido de sodio . Los métodos de producción industrial pueden involucrar procesos más eficientes y escalables, pero los detalles específicos a menudo son de propiedad privada.

Análisis De Reacciones Químicas

La foledrina experimenta varios tipos de reacciones químicas:

Oxidación: La foledrina puede oxidarse para formar quinonas correspondientes u otros derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: La reducción de la foledrina puede conducir a la formación de aminas reducidas. Los agentes reductores como el hidruro de aluminio y litio se utilizan típicamente.

Sustitución: La foledrina puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo. Se pueden usar reactivos como los cloruros de acilo o los cloruros de sulfonilo para introducir varios grupos funcionales.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. .

Comparación Con Compuestos Similares

La foledrina es similar a otros compuestos simpaticomiméticos como:

Norfoledrina: Otro metabolito de la metanfetamina con efectos simpaticomiméticos similares.

Tiramina: Un compuesto monoamino que ocurre naturalmente que también estimula el sistema nervioso simpático.

Hordenina: Un alcaloide con propiedades simpaticomiméticas que se encuentra en ciertas plantas.

La foledrina es única en su uso específico para diagnosticar el síndrome de Horner y su papel como un metabolito principal de la metanfetamina, lo que la distingue de otros compuestos similares.

Propiedades

IUPAC Name |

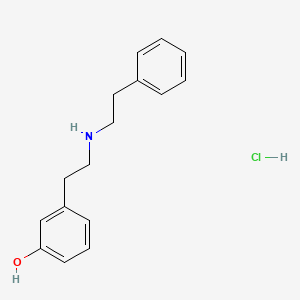

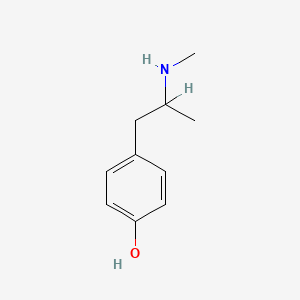

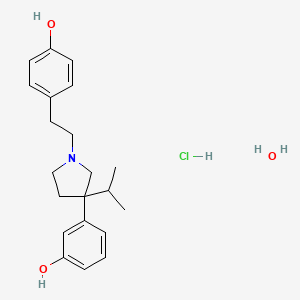

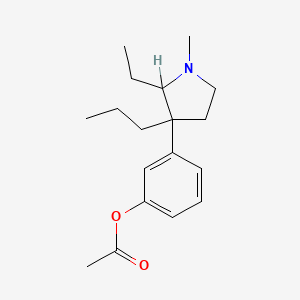

4-[2-(methylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUQZKJEOOQSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6114-26-7 (sulfate[2:1]) | |

| Record name | Pholedrine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70861908 | |

| Record name | 4-[2-(Methylamino)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-14-9 | |

| Record name | (±)-Pholedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pholedrine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Methylamino)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pholedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOLEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY28O44JGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pholedrine is an indirectly acting sympathomimetic amine. It works by releasing norepinephrine from sympathetic nerve terminals, which then activates adrenergic receptors. [, , , ]

A: While this compound can stimulate both alpha and beta-adrenergic receptors, its actions are predominantly mediated through alpha-adrenergic receptors. [, ]

A: this compound's ability to dilate the pupil makes it a useful diagnostic tool in Horner's syndrome. By observing the pupillary response to this compound eye drops, clinicians can differentiate between preganglionic and postganglionic lesions of the sympathetic pathway. [, , ]

A: Cocaine prolongs the mydriatic effect of this compound. Studies have shown that the residual effect of cocaine can interfere with this compound-induced pupillary dilation for at least 48 hours. []

A: Yes, research suggests that this compound, along with cocaine, can be used to evaluate sympathetic denervation in the pupils of diabetic patients. Diminished pupillary responses to these agents may indicate autonomic neuropathy. []

ANone: The molecular formula of this compound is C10H15NO2, and its molecular weight is 181.23 g/mol.

A: Research has shown varying drug release rates depending on the type of poly(meth)acrylate coating used. Eudragit RS, RL, and E 30D coatings resulted in a consistent, pH-independent drug release. In contrast, coatings with Scopacryl D 336, D 339, and D 340 showed pH-dependent release, with faster release at a pH of 7.4. [, , ]

A: The mydriatic effect of this compound typically lasts for 8-10 hours, with maximal dilation occurring between 20 and 90 minutes after instillation. []

A: While the exact metabolic pathway of this compound in humans is not fully elucidated in the provided research, studies indicate that it might undergo conjugation with sulfate. [, ]

A: No, this compound's ability to dilate the pupil appears to be independent of the baseline pupil diameter. []

A: While generally well-tolerated, this compound can cause side effects such as tachycardia, hypertension, anxiety, and headache. [, ]

A: While one study suggests a potential link between this compound use during pregnancy and congenital abnormalities, further research is needed to confirm this association. []

A: Several methods have been developed for this compound quantification, including radioimmunoassay, gas chromatography/mass spectrometry, and high-performance liquid chromatography. [, , ]

A: this compound was first introduced as a pressor agent in the mid-20th century for treating hypotension. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)